molecular formula C9H11LiN2O2S B6274592 lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate CAS No. 2089257-35-0

lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate

Cat. No. B6274592
CAS RN: 2089257-35-0
M. Wt: 218.2 g/mol
InChI Key: RKKMYCLOPNEYAI-UHFFFAOYSA-M
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Description

Lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate is a compound with the molecular formula C9H11LiN2O2S . It has a molecular weight of 218.20 . The compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . Detailed physical and chemical properties such as solubility, boiling point, and specific gravity are not available in the current literature.

Scientific Research Applications

LiMCTA has been used in a wide variety of scientific research applications, including pharmaceuticals, biochemistry, and physiology. It has been used as a catalyst in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. In addition, LiMCTA has been used in the synthesis of biologically active compounds, such as antibiotics, antivirals, and anti-cancer agents. It has also been used in the synthesis of peptides and proteins.

Mechanism of Action

Target of Action

Lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate primarily targets specific enzymes and receptors within the central nervous system. The thiazole ring in its structure is known for its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways .

Mode of Action

The compound interacts with its targets by binding to the active sites of enzymes or receptors, altering their conformation and activity. This binding can inhibit or activate the target proteins, leading to changes in cellular signaling and function. For instance, thiazole derivatives have been shown to modulate neurotransmitter release and receptor sensitivity .

Biochemical Pathways

This compound affects several biochemical pathways, including those involved in neurotransmitter synthesis and degradation, signal transduction, and cellular metabolism. By modulating these pathways, the compound can influence neuronal activity, synaptic plasticity, and overall brain function .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is likely absorbed through the gastrointestinal tract and distributed throughout the body, including the brain. The metabolism of thiazole derivatives typically involves hepatic enzymes, and the compound is excreted primarily through the kidneys. These properties impact its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the action of this compound results in altered enzyme activity and receptor function. This can lead to changes in neurotransmitter levels, synaptic transmission, and neuronal excitability. At the cellular level, these effects can enhance or inhibit neuronal communication, potentially leading to therapeutic outcomes in neurological disorders .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors such as pH, temperature, and the presence of other chemicals. For example, the stability of thiazole derivatives can be affected by acidic or basic conditions, which may alter their chemical structure and activity. Additionally, interactions with other medications or dietary components can impact the compound’s bioavailability and therapeutic effects .

Advantages and Limitations for Lab Experiments

The use of LiMCTA in laboratory experiments has several advantages. First, it is a relatively inexpensive reagent, which makes it cost-effective for laboratory use. Second, it is relatively non-toxic, which makes it safe for use in laboratory experiments. Third, it is a highly efficient and selective catalyst, which makes it ideal for use in organic synthesis.
However, there are some limitations to the use of LiMCTA in laboratory experiments. First, it is not very soluble in water, which can limit its use in aqueous systems. Second, it can be difficult to purify the product, which can lead to contamination of the product. Third, it can be difficult to scale up the reaction, which can limit its use in larger-scale experiments.

Future Directions

There are several potential future directions for the use of LiMCTA in scientific research. First, it could be used in the synthesis of novel compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. Second, it could be used to improve the efficiency and selectivity of existing organic synthesis reactions. Third, it could be used to develop new catalysts for organic synthesis. Fourth, it could be used to develop new peptides and proteins. Fifth, it could be used to develop new methods for the synthesis of biologically active compounds, such as antibiotics, antivirals, and anti-cancer agents. Finally, it could be used to develop new methods for the production of hormones and neurotransmitters.

Synthesis Methods

LiMCTA is synthesized from 2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate and lithium hydroxide. The reaction between the two components is conducted in aqueous solution at room temperature. The reaction is quite fast and the product is isolated in high yields. The product can be further purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate involves the reaction of 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetic acid with lithium hydroxide.", "Starting Materials": [ "2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetic acid", "Lithium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetic acid in a suitable solvent such as methanol or ethanol.", "Step 2: Add lithium hydroxide to the solution and stir for several hours at room temperature.", "Step 3: Filter the resulting mixture to remove any solid impurities.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the lithium salt of 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetic acid, which is the desired compound." ] }

CAS RN

2089257-35-0

Molecular Formula

C9H11LiN2O2S

Molecular Weight

218.2 g/mol

IUPAC Name

lithium;2-[2-[(2-methylcyclopropyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C9H12N2O2S.Li/c1-5-2-7(5)11-9-10-6(4-14-9)3-8(12)13;/h4-5,7H,2-3H2,1H3,(H,10,11)(H,12,13);/q;+1/p-1

InChI Key

RKKMYCLOPNEYAI-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1CC1NC2=NC(=CS2)CC(=O)[O-]

Purity

0

Origin of Product

United States

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